2-Cyclobutoxypyridine-3-carboxylic acid
Description
2-Cyclobutoxypyridine-3-carboxylic acid is a pyridine derivative featuring a cyclobutoxy substituent at position 2 and a carboxylic acid group at position 3. Its structure combines the aromatic pyridine core with a strained cyclobutane ring, which confers unique steric and electronic properties. The cyclobutoxy group may influence pharmacokinetic properties, such as lipophilicity and metabolic stability, while the carboxylic acid moiety enables hydrogen bonding and salt formation, critical for target interactions .
Properties
IUPAC Name |
2-cyclobutyloxypyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-10(13)8-5-2-6-11-9(8)14-7-3-1-4-7/h2,5-7H,1,3-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLZEMLRHBMPSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=C(C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301254425 | |
| Record name | 3-Pyridinecarboxylic acid, 2-(cyclobutyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301254425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393330-47-6 | |
| Record name | 3-Pyridinecarboxylic acid, 2-(cyclobutyloxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393330-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 2-(cyclobutyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301254425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutoxypyridine-3-carboxylic acid can be achieved through several methods:
Oxidation of Alkylbenzenes: This method involves the oxidation of alkylbenzenes using strong oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles: Nitriles can be hydrolyzed to form carboxylic acids in the presence of catalysts (H+ or OH-).
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form carboxylic acids.
Industrial Production Methods: Industrial production of 2-Cyclobutoxypyridine-3-carboxylic acid typically involves large-scale synthesis using the above methods, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutoxypyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated pyridines, aminopyridines.
Scientific Research Applications
2-Cyclobutoxypyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industrial Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biological Research: The compound is investigated for its effects on biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-Cyclobutoxypyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes such as inflammation and microbial growth . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Structural and Electronic Differences
The substituent at position 2 significantly impacts the physicochemical and biological behavior of pyridine-3-carboxylic acid derivatives. Below is a comparative analysis with 2-bromopyridine-3-carboxylic acid, a structurally related compound studied for anti-mycobacterial activity .
Table 1: Comparative Properties of 2-Substituted Pyridine-3-carboxylic Acids
Substituent Effects on Acidity and Reactivity
The electron-withdrawing bromine atom in 2-bromopyridine-3-carboxylic acid lowers the pKa of the carboxylic acid group (~2.8), enhancing its acidity compared to the cyclobutoxy analogue (~3.5). The cyclobutoxy group, being electron-donating via resonance, reduces acidity but introduces steric bulk, which may hinder intermolecular interactions. This difference influences solubility and bioavailability: the bromo derivative’s higher acidity improves aqueous solubility, while the cyclobutoxy analogue’s lipophilicity may enhance membrane permeability .
Biological Activity
2-Cyclobutoxypyridine-3-carboxylic acid is a chemical compound of interest due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and therapeutic implications based on available research findings.
Chemical Structure and Properties
The molecular formula for 2-Cyclobutoxypyridine-3-carboxylic acid is CHNO, with a molecular weight of approximately 179.20 g/mol. The compound features a pyridine ring substituted with a cyclobutoxy group at the 2-position and a carboxylic acid group at the 3-position. This unique structure enhances its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of 2-Cyclobutoxypyridine-3-carboxylic acid can be attributed to several mechanisms:
- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways through various interactions such as covalent bonding and hydrogen bonding.
- Cell Signaling Modulation : It can affect cell signaling pathways, leading to alterations in gene expression and cellular metabolism, which may impact processes like cell proliferation and apoptosis.
Comparative Analysis with Related Compounds
To better understand the biological activity of 2-Cyclobutoxypyridine-3-carboxylic acid, it is useful to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-Chloropyridine-3-carboxylic acid | Lacks cyclobutoxy group | Moderate antibacterial activity |
| 2-Cyclobutoxypyridine-3-carboxylic acid | Unique cyclobutoxy group | Limited data on cytotoxicity |
| 6-Chloro-2-methoxypyridine-3-carboxylic acid | Contains methoxy group | Known for anti-inflammatory properties |
The presence of the cyclobutoxy group in 2-Cyclobutoxypyridine-3-carboxylic acid may confer distinct biological properties not found in simpler derivatives.
Pharmacokinetics and Stability
The pharmacokinetics of 2-Cyclobutoxypyridine-3-carboxylic acid are influenced by environmental factors such as pH and temperature. Its solubility in various solvents suggests potential bioavailability in different biological systems. Stability studies indicate that while the compound remains stable under certain conditions, degradation over time could affect its efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
